Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone is a complex organic compound that features a morpholine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone typically involves the reaction of morpholine with 3-(morpholinocarbonyl)-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone involves its interaction with specific molecular targets. In biological systems, it can bind to complementary RNA sequences, thereby blocking RNA splicing or translation . This steric hindrance prevents the expression of certain genes, making it a valuable tool in gene knockdown studies.
Comparison with Similar Compounds
Similar Compounds
Morpholino oligomers: These are similar in structure but are primarily used in antisense technology for gene regulation.
Nitrophenyl derivatives: Compounds like 2-fluoro-3-nitrophenyl (morpholino)methanone share structural similarities and are used in similar applications.
Uniqueness
Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone is unique due to its combination of a morpholine ring and a nitrophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications requiring precise gene regulation and chemical synthesis.
Properties
Molecular Formula |
C16H19N3O6 |
---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
[3-(morpholine-4-carbonyl)-5-nitrophenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O6/c20-15(17-1-5-24-6-2-17)12-9-13(11-14(10-12)19(22)23)16(21)18-3-7-25-8-4-18/h9-11H,1-8H2 |
InChI Key |
HGCIKXBMJYFSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.